5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound contains several functional groups including a piperazine ring, a furan ring, a thiazole ring, and a triazole ring . Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Furan is a heterocyclic compound that can contribute to the aromaticity and reactivity of the molecule . Thiazole and triazole rings are also heterocyclic compounds commonly found in various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions. For instance, the piperazine ring can be incorporated into biologically active compounds through a Mannich reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the piperazine ring might undergo reactions with electrophiles, and the furan ring might undergo reactions typical of aromatic systems .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a piperazine ring might increase the compound’s solubility in water .Scientific Research Applications
Antimicrobial Activities
Research on similar triazole derivatives has shown significant promise in antimicrobial applications. For instance, studies have synthesized novel triazole compounds demonstrating good to moderate activities against a variety of microorganisms. This suggests potential applications of triazole derivatives, including the specified compound, in developing new antimicrobial agents. The structural features of these compounds, such as the presence of the triazole ring and substituted piperazine, are key to their biological activities (Bektaş et al., 2007).
Anticancer and Antiangiogenic Effects
Another avenue of research involves evaluating the anticancer and antiangiogenic properties of triazole derivatives. Compounds with similar structures have been synthesized and tested for their ability to inhibit tumor growth and angiogenesis in mouse models. These studies indicate that certain triazole derivatives can significantly reduce tumor volume and cell proliferation, suggesting that the compound could also have potential applications in cancer therapy (Chandrappa et al., 2010).
Antifungal Applications
The solubility and partitioning processes of triazole derivatives have been extensively studied, revealing that these compounds exhibit promising antifungal activities. A novel triazole compound has been synthesized and characterized, showing poor solubility in buffer solutions but better solubility in alcohols, with significant antifungal potential. This highlights the possibility of using such compounds, including the one specified, in developing new antifungal medications (Volkova et al., 2020).
Pharmacological Profiles
Triazole derivatives have also been investigated for their pharmacological profiles in various models. For example, compounds structurally related to the specified molecule have been studied for their receptor antagonist properties, particularly in models of Parkinson's disease, indicating potential applications in neuropharmacology and the treatment of neurological disorders (Vu et al., 2004).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
It’s known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s worth noting that the piperazine motif, found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have been shown to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOUNLAGJIBHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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